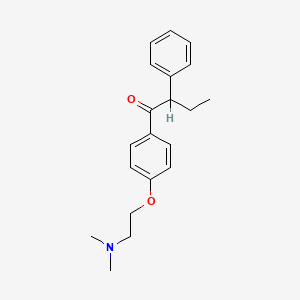![molecular formula C12H13NO4 B1588423 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] CAS No. 65894-76-0](/img/structure/B1588423.png)
1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime], also known as 1-Phenyl-1,2-propanedione-2-(o-ethoxycarboxy)oxime, is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 . This compound is part of the oxime ester family .
Molecular Structure Analysis
The molecular structure of 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] include a molecular weight of 235.24 . More specific properties such as density, boiling point, vapour pressure, and others are not provided in the available sources .Scientific Research Applications
Structural Studies
1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] reacts with specific compounds to create new substances, as in the case of its reaction with 3-piperidylthiosemicarbazide and 3-hexamethyleneiminylthiosemicarbazide, leading to the formation of 1-phenyl-1,2-propanedione-1-thiosemicarbazone-2-oximes. These compounds have been studied for their crystal structures, revealing significant insights into their molecular arrangements and interactions (Bermejo, Castiñeiras, & West, 2001).
Analytical Applications
The analytical properties of this compound are significant, especially in the detection and determination of metals. For instance, it forms colored reactions with copper(II) and nickel(II), which has been utilized for their simultaneous spectrophotometric determination in various samples, including edible oils and seeds (Reddy, Prasad, & Reddy, 2003).
Photochemical Applications
This compound plays a role in photochemical reactions. It has been studied in the context of photopolymerizations, where it serves as an initiator. This application is particularly relevant in the development of new polymer materials and in understanding the dynamics of light-induced chemical reactions (Delzenne, Laridon, & Peeters, 1970).
Catalytic Applications
In catalysis, 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] is noteworthy, particularly in the enantioselective hydrogenation of compounds. The effect of various factors like oxygen presence and reduction temperature on catalysts during the hydrogenation process involving this compound has been a subject of research, providing valuable insights for chemical engineering and material science applications (Toukoniitty et al., 2000).
Spectroscopic Analysis
Its utility in spectroscopy is highlighted by studies involving its isolation in low-temperature xenon matrices. These investigations provide insights into its molecular behavior under different conditions, which is crucial for understanding chemical properties and reactions (Lopes, Gómez-Zavaglia, Lapinski, & Fausto, 2005).
Extraction and Sensing
This compound is also significant in the extraction and sensing of metals. Studies have examined its use in the solvent extraction of metal complexes into chloroform, enhancing our understanding of metal extraction processes (Izquierdo, Compañó, & Granados, 1991).
Dental Applications
Finally, its application in the dental field has been explored. For instance, it has been used as a photosensitizer in dental resin composites, aiming to improve the physical properties of these materials (Sun & Chae, 2000).
Safety and Hazards
1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime] involves the reaction of 1-phenyl-1,2-propanedione with ethyl chloroformate and hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "1-phenyl-1,2-propanedione", "ethyl chloroformate", "hydroxylamine hydrochloride", "base (such as sodium hydroxide or potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 1-phenyl-1,2-propanedione in a suitable solvent, such as ethanol or methanol.", "Step 2: Add a base, such as sodium hydroxide or potassium carbonate, to the solution and stir for several minutes.", "Step 3: Slowly add ethyl chloroformate to the solution while stirring continuously.", "Step 4: After the addition of ethyl chloroformate is complete, continue stirring the solution for an additional 10-15 minutes.", "Step 5: Dissolve hydroxylamine hydrochloride in water and slowly add it to the reaction mixture while stirring continuously.", "Step 6: After the addition of hydroxylamine hydrochloride is complete, continue stirring the solution for an additional 1-2 hours.", "Step 7: Allow the reaction mixture to cool to room temperature and then filter the precipitated product.", "Step 8: Wash the product with water and dry it under vacuum to obtain 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime]." ] } | |
CAS RN |
65894-76-0 |
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl [(Z)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(15)17-13-9(2)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b13-9- |
InChI Key |
YDMWUMUNUXUYKT-LCYFTJDESA-N |
Isomeric SMILES |
CCOC(=O)O/N=C(/C)\C(=O)C1=CC=CC=C1 |
SMILES |
CCOC(=O)ON=C(C)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)ON=C(C)C(=O)C1=CC=CC=C1 |
Other CAS RN |
65894-76-0 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




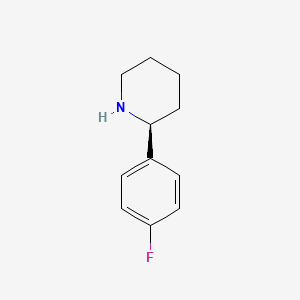
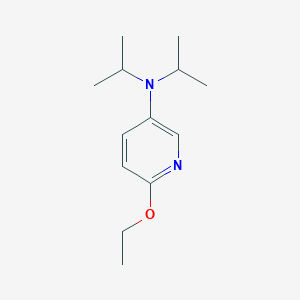
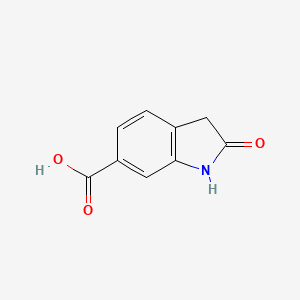
![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
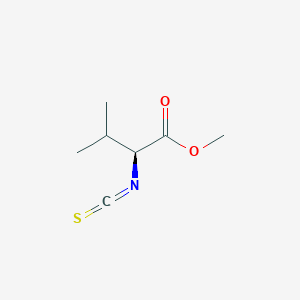
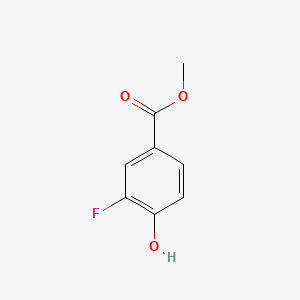
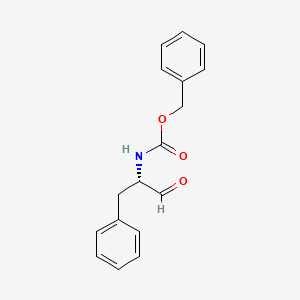
![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)

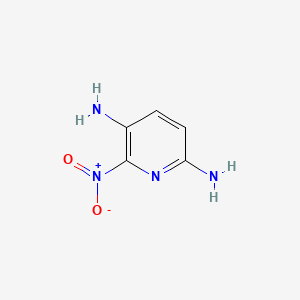
![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)
